MANGANESE STANNATE
CAS No.: 12209-35-7
Cat. No.: VC20963246
Molecular Formula: MnO3Sn
Molecular Weight: 221.65 g/mol
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Specification
CAS No. | 12209-35-7 |
---|---|
Molecular Formula | MnO3Sn |
Molecular Weight | 221.65 g/mol |
IUPAC Name | dioxido(oxo)tin;manganese(2+) |
Standard InChI | InChI=1S/Mn.3O.Sn/q+2;;2*-1; |
Standard InChI Key | YGVVXDZBQRDGIV-UHFFFAOYSA-N |
SMILES | [O-][Sn](=O)[O-].[Mn+2] |
Canonical SMILES | [O-][Sn](=O)[O-].[Mn+2] |
Introduction
Physical and Chemical Properties
Manganese stannate, represented by the chemical formula MnO₃Sn or MnSnO₃, exhibits distinctive physical and chemical characteristics that underpin its technological applications . The compound has a molecular weight of 221.65 g/mol and is categorized under CAS number 12209-35-7. Its IUPAC name is officially designated as dioxido(oxo)tin;manganese(2+), reflecting its chemical composition and structure. The density of manganese stannate has been calculated at approximately 5.86 g/cm³, though it is worth noting that calculated densities typically underestimate the actual values due to overestimation of cell volumes . Manganese stannate demonstrates stability under standard conditions, with its energy above hull parameter measured at 0.000 eV, indicating thermodynamic stability against decomposition into other compounds .
The electronic properties of manganese stannate include a band gap of 0.888 eV, although it should be noted that band gaps computed with common exchange-correlation functionals are typically underestimated by approximately 40-50% . The compound possesses distinctive dielectric properties, with a polycrystalline dielectric constant of 4.61 for the ionic contribution and 13.04 for the electronic contribution, resulting in a refractive index of 2.15 . These physical and chemical properties collectively contribute to manganese stannate's functional capabilities in various applications.
Key Properties of Manganese Stannate
The following table summarizes the key physical and chemical properties of manganese stannate based on available research data:
Property | Value | Notes |
---|---|---|
Chemical Formula | MnO₃Sn / MnSnO₃ | Variations in notation |
CAS Number | 12209-35-7 | Standard identification |
Molecular Weight | 221.65 g/mol | Calculated value |
Density | 5.86 g/cm³ | Typically underestimated in calculations |
Band Gap | 0.888 eV | Generally underestimated by ~40% |
Formation Energy/Atom | -2.099 eV | Calculated from elements |
Energy Above Hull | 0.000 eV | Indicates thermodynamic stability |
Refractive Index | 2.15 | Derived from dielectric properties |
Polycrystalline Dielectric Constant | 4.61 (ionic), 13.04 (electronic) | Contributes to material functionality |
The SMILES notation for manganese stannate is represented as "[O-]Sn[O-].[Mn+2]", providing a standardized way to describe its molecular structure in computer-readable format. These fundamental properties form the basis for understanding the behavior and potential applications of manganese stannate in various technological contexts. |
Crystal Structure and Characterization
Manganese stannate crystallizes in the trigonal crystal system with a space group classification of R-3 (Hermann-Mauguin symbol) or R3148 . The crystallographic properties of this compound are integral to understanding its behavior in various applications and its potential for integration with other materials . The compound exhibits a point group symmetry of 3, which influences its physical properties including piezoelectric and optical characteristics . The Hall notation for the space group is represented as R 3, providing standardized information about the crystal symmetry operations . These structural characteristics determine many of the material's physical properties, including its electrical, magnetic, and thermal behavior.
X-ray diffraction analysis serves as a primary method for characterizing the crystal structure of manganese stannate, with calculated powder diffraction patterns providing essential information for material identification and quality assessment . The trigonal symmetry influences the material's anisotropic properties, resulting in directionally dependent behavior for phenomena such as electrical conductivity and thermal expansion . The crystal structure also impacts how manganese stannate interacts with other materials in composite systems or heterostructures, with lattice matching being a critical consideration for thin film applications . Research on the crystal structure of manganese stannate continues to evolve, with advanced characterization techniques providing increasingly detailed insights into its atomic arrangement and bonding characteristics.
Magnetic and Electronic Structure
Manganese stannate demonstrates interesting magnetic properties, with a final magnetic moment calculated at 0.000 μB for the unit cell . The compound is characterized by antiferromagnetic (AFM) ordering, indicating that neighboring magnetic moments align in opposite directions, resulting in zero net magnetization . This antiferromagnetic behavior has implications for the compound's potential applications in spintronics and other magnetic-based technologies. The electronic structure of manganese stannate features a calculated band gap of 0.888 eV, placing it in the semiconductor category . It is important to note that band gaps computed with common exchange-correlation functionals are typically underestimated by approximately 40-50%, suggesting that the actual band gap may be significantly larger .
The dielectric tensor of manganese stannate reveals anisotropic behavior, with different values along different crystallographic directions . The tensor components are measured at 4.73, 4.73, and 4.37 for the ionic contribution, and 12.38, 12.38, and 14.36 for the electronic contribution . This anisotropy in dielectric properties influences the material's response to electromagnetic fields and has implications for its application in electronic devices. The combination of antiferromagnetic ordering and semiconducting behavior positions manganese stannate as a potential candidate for applications in magnetic sensors, memory devices, and spintronics, where the interplay between magnetic and electronic properties can be leveraged for functional devices .
Synthesis Methods
Multiple synthesis approaches have been developed for producing manganese stannate in various forms, ranging from nanoparticles to thin films. These methods enable researchers to tailor the morphological and structural characteristics of manganese stannate for specific applications. Complexation-mediated approaches represent one of the primary synthesis techniques, allowing precise control over particle size and morphology—critical parameters that influence the material's performance in various applications. The selection of an appropriate synthesis method depends largely on the intended application, with different approaches yielding materials with different particle sizes, crystallinity, surface areas, and morphologies. Research continues to focus on developing more efficient, environmentally friendly, and scalable synthesis techniques to facilitate the broader adoption of manganese stannate in technological applications.
While detailed information on manganese stannate synthesis is limited in the provided sources, insights can be drawn from related compounds like magnesium stannate (Mg₂SnO₄) . The wet chemical synthesis route used for magnesium stannate involves stoichiometric mixture of powder oxides in solutions containing acetic acid . This process typically includes heating, drying, calcination, and maceration steps to obtain fine powders with the desired composition and structure . Similar principles may apply to manganese stannate synthesis, though specific parameters would need to be adjusted for the different chemical components involved. Advanced synthesis techniques may also include hydrothermal methods, sol-gel processes, and various precipitation techniques that offer advantages for specific applications or scale requirements.
Applications of Manganese Stannate
Environmental Monitoring and Sensing
Manganese stannate has demonstrated significant potential in environmental monitoring applications, particularly through functionalizations that enhance its sensing capabilities. Research has successfully utilized manganese stannate-functionalized carbon black nanocomposites for efficiently detecting hydroquinone through voltammetric methods, highlighting the compound's utility in electrochemical sensing applications. This capability positions manganese stannate-based materials as valuable tools for monitoring various environmental pollutants with high sensitivity and selectivity. Recent developments have also revealed the potential of manganese stannate thin films for acetone gas sensing, expanding its application range in environmental and industrial monitoring contexts . The dual-functional properties of these films, which combine sensing capabilities with photocatalytic activity, represent a significant advancement in multifunctional environmental technologies.
The gas sensing applications of manganese stannate capitalize on its semiconducting properties and surface reactivity, which enable the detection of target gases through changes in electrical properties . The compound's effectiveness in acetone detection is particularly notable, as acetone represents an important biomarker for various health conditions and an industrial pollutant of concern . The sensitivity, selectivity, response time, and stability of manganese stannate-based sensors can be modulated through control over synthesis conditions, morphology, and potential functionalizations . These attributes make manganese stannate a versatile platform for developing advanced sensing technologies for environmental monitoring, industrial safety, and potentially biomedical applications.
Photocatalytic Applications
Novel dual-functional manganese stannate thin films have demonstrated remarkable effectiveness in photocatalytic methyl orange degradation, highlighting the compound's potential in environmental remediation applications . This photocatalytic activity stems from manganese stannate's electronic structure, which enables the generation of reactive species under light irradiation that can degrade organic pollutants . The ability to harness solar energy for environmental decontamination represents a sustainable approach to addressing water pollution challenges. Research indicates that the photocatalytic performance of manganese stannate can be influenced by factors including crystallinity, morphology, surface area, and potential modifications or composite formations . The development of manganese stannate-based photocatalysts continues to progress, with efforts focused on enhancing activity, stability, and practicality for real-world environmental applications.
The dual functionality of manganese stannate thin films—combining gas sensing with photocatalytic properties—represents a significant advancement in multifunctional materials for environmental technologies . This integration enables the development of devices that can simultaneously detect and remediate environmental pollutants, offering potential advantages in terms of cost-effectiveness and system simplification. The photocatalytic mechanism of manganese stannate typically involves the generation of electron-hole pairs upon light absorption, followed by the formation of reactive oxygen species that can oxidize organic pollutants . Ongoing research aims to optimize the photocatalytic performance of manganese stannate through various approaches, including morphology control, doping, and formation of heterojunctions with other semiconductor materials to enhance light absorption and charge separation.
Research Findings and Future Directions
Current research on manganese stannate focuses primarily on optimizing its properties for better performance in energy storage devices, environmental sensing, and photocatalytic applications . Investigations have revealed that controlling the synthesis conditions, morphology, and potential modifications can significantly influence the functional properties of manganese stannate for specific applications. Studies exploring manganese stannate as an anode material for batteries have highlighted its ability to stabilize structural changes during electrochemical cycling, potentially addressing one of the key challenges in developing high-performance energy storage solutions. The exploration of manganese stannate-based materials for environmental applications, including sensing and photocatalysis, continues to yield promising results that could contribute to addressing various environmental challenges .
Future research directions for manganese stannate may include deeper investigations into its fundamental properties, development of new synthesis methods for controlling its structure and morphology, and exploration of novel applications beyond those currently identified . The potential for creating composites or hybrid materials incorporating manganese stannate represents a promising avenue for enhancing its functional properties and expanding its application range. Research into the doping of manganese stannate with various elements may yield materials with enhanced or novel properties suitable for specific technological needs . Although the provided search results focus primarily on current knowledge and applications, the evolving nature of materials science research suggests that new discoveries regarding manganese stannate will continue to emerge, potentially opening additional application domains and technological opportunities.
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